DTCBPy
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Overview
Description
DTCBPy is an efficient thermally activated delayed fluorescence (TADF) molecule.
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs) Application
DTCBPy, along with DCBPy, has been used in the development of highly efficient Organic Light Emitting Diodes (OLEDs). These materials exhibit thermally activated delayed fluorescence (TADF) properties, which are crucial for OLED performance. This compound, in particular, has a small ΔEST (energy difference between singlet and triplet states) and high photoluminescence quantum yield, both essential for effective OLEDs. OLEDs using this compound as dopants emit green light with high external quantum efficiencies (EQEs) and low efficiency roll-off at practical brightness levels. The crystal structure of this compound indicates significant interaction between donor and acceptor substituents, a key factor in achieving high performance in OLED applications (Rajamalli et al., 2016).
Photophysical Properties in Solvents
The photophysical properties of this compound are significantly affected by solvent interactions. Studies have shown that solvent polarity slightly influences molecular geometries and orbitals of this compound but can significantly decrease the energy gap between its excited states. This finding is important for understanding the light-emitting mechanism of TADF molecules like this compound, as it aids in the design of efficient OLEDs and other light-emitting devices (Zhang et al., 2020).
Properties
CAS No. |
1850369-76-4 |
---|---|
Molecular Formula |
C52H55N3O |
Molecular Weight |
738.03 |
IUPAC Name |
[2,5-bis(3,6-ditert-butylcarbazol-9-yl)phenyl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C52H55N3O/c1-49(2,3)33-13-18-43-38(27-33)39-28-34(50(4,5)6)14-19-44(39)54(43)37-17-22-47(42(31-37)48(56)32-23-25-53-26-24-32)55-45-20-15-35(51(7,8)9)29-40(45)41-30-36(52(10,11)12)16-21-46(41)55/h13-31H,1-12H3 |
InChI Key |
WTKSSZXLHRLOAP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC(=C(C=C4)N5C6=C(C=C(C=C6)C(C)(C)C)C7=C5C=CC(=C7)C(C)(C)C)C(=O)C8=CC=NC=C8 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DTCBPy |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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